molecular formula C16H11FN4O2 B2603197 1-(4-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1189891-23-3

1-(4-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2603197
CAS No.: 1189891-23-3
M. Wt: 310.288
InChI Key: AVMKASCZLYCTCM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound that features a unique structure combining a pyrrolo-triazole core with fluorophenyl and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions One common method starts with the preparation of a suitable precursor, such as a substituted hydrazine or azide, which then undergoes cyclization reactions to form the triazole ring

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents. The purification of the final product might involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed under controlled conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine: In biological and medicinal research, 1-(4-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is investigated for its potential therapeutic properties. It may exhibit activity against various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial therapies.

Industry: Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. Detailed studies on its binding affinity and specificity are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

    1-Phenyl-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: Lacks the fluorophenyl group, which may alter its biological activity and chemical properties.

    1-(4-Chlorophenyl)-5-phenyl-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: Similar structure but with a chlorine substituent instead of fluorine, potentially affecting its reactivity and interactions.

    1-(4-Methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: Contains a methyl group, which may influence its lipophilicity and biological activity.

Uniqueness: The presence of the fluorophenyl group in 1-(4-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione imparts unique properties, such as increased electron-withdrawing effects and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its utility in various applications.

Biological Activity

1-(4-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorophenyl group and a phenyl moiety attached to a pyrrolo[3,4-d][1,2,3]triazole core.

  • Molecular Formula : C18H12F4N4O2
  • Molecular Weight : 392.3 g/mol
  • CAS Number : 1189700-62-6

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its anticancer and antimicrobial properties. Various studies have reported its efficacy against different cancer cell lines and its potential as an antimicrobial agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties.

Case Studies and Findings

  • Anticancer Activity Against Cell Lines :
    • In a study evaluating various triazole derivatives including this compound against HCT116 and Mia-PaCa2 cancer cell lines:
      • The compound demonstrated moderate activity with IC50 values of 64.3 µg/mL against HCT116 and 68.4 µg/mL against Mia-PaCa2 cells .
    • Another investigation highlighted that derivatives of this compound exhibited varying degrees of cytotoxicity with some derivatives showing IC50 values as low as 42.5 µg/mL against the MDA-MB231 breast cancer cell line .
CompoundCell LineIC50 (µg/mL)
1-(4-fluorophenyl)-5-phenyl...HCT11664.3
1-(4-fluorophenyl)-5-phenyl...Mia-PaCa268.4
Derivative XMDA-MB23142.5

Antimicrobial Activity

The antimicrobial potential of the compound has also been explored through various assays.

Findings

  • A series of synthesized triazole derivatives were tested for their antimicrobial activities against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds incorporating the triazole framework exhibited moderate to good antibacterial activity .
PathogenActivity Level
Escherichia coliModerate
Staphylococcus aureusGood

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the triazole ring plays a crucial role in interacting with biological targets involved in cancer cell proliferation and microbial growth inhibition.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4O2/c17-10-6-8-12(9-7-10)21-14-13(18-19-21)15(22)20(16(14)23)11-4-2-1-3-5-11/h1-9,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMKASCZLYCTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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